molecular formula C13H18N2O3 B1460148 Ethyl 5-(morpholin-4-ylmethyl)pyridine-2-carboxylate CAS No. 1803607-69-3

Ethyl 5-(morpholin-4-ylmethyl)pyridine-2-carboxylate

Cat. No. B1460148
CAS RN: 1803607-69-3
M. Wt: 250.29 g/mol
InChI Key: XMZYIBSTANPTFA-UHFFFAOYSA-N
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Description

Ethyl 5-(morpholin-4-ylmethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-2-18-13(16)12-4-3-11(9-14-12)10-15-5-7-17-8-6-15/h3-4,9H,2,5-8,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.29 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Derivative Development

Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate, a compound related to the target molecule, reacts with cyanothioacetamide and N-benzyl-α-chloroacetamide under certain conditions to produce heterocyclic systems and derivatives with potential chemical and biological relevance. These reactions showcase the molecule's versatility in synthesizing novel compounds (Dotsenko et al., 2008).

Exploration of Biological Activities

New derivatives of the Ethyl 5-(morpholin-4-ylmethyl)pyridine-2-carboxylate have been synthesized to study their biological activities. For example, the synthesis of dihydrotetrazolopyrimidine derivatives and their structural characterization through various spectroscopic techniques indicate potential biological applications (Hery Suwito et al., 2018).

Vasodilation Properties

Compounds derived from this compound were studied for their vasodilation properties. The synthesis of 3-pyridinecarboxylates and their screening for vasodilation activity using isolated thoracic aortic rings of rats shows significant vasodilation potency, highlighting the therapeutic potential of these derivatives (Girgis et al., 2008).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis and antimicrobial activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. This compound exhibited activity against various bacteria and fungi, demonstrating its potential as a lead compound for developing new antimicrobial agents (Attia et al., 2014).

Fluorescence Studies

A comprehensive study on the photophysical evaluation of 2-morpholino pyridine compounds revealed their high emissivity as fluorophores in both solution and solid states. The research highlights the significance of substituent modification on the fluorescence properties of pyridine derivatives, offering insights into the development of new fluorescent materials for various applications (Hagimori et al., 2019).

properties

IUPAC Name

ethyl 5-(morpholin-4-ylmethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(16)12-4-3-11(9-14-12)10-15-5-7-17-8-6-15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZYIBSTANPTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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